5H-indeno[1,2-b]pyridin-5-one 1-oxide
Description
5H-Indeno[1,2-b]pyridin-5-one 1-oxide (C₁₂H₉NO, MW 183.212) is a heterocyclic compound featuring a fused indene and pyridine system with an oxygen atom at the 1-position . This structural motif confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step pathways, including oxidation of tetrahydroindenoindole precursors (e.g., using Pd/C and salcomine) or via aza-Wittig reactions followed by Michael additions . Its planar conjugated system and carbonyl group enable participation in nucleophilic reactions and π-π interactions, critical for biological activity .
Properties
IUPAC Name |
1-oxidoindeno[1,2-b]pyridin-1-ium-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13(11)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLGXGQNWRIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=[N+]3[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of 5H-indeno[1,2-b]pyridin-5-one. A synthesis of new indeno[1,2-b]pyridine derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) was determined for the most active derivatives, revealing moderate antimicrobial activity compared to standard drugs like gentamicin .
Table 1: Antimicrobial Activity of Indeno[1,2-b]pyridine Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15 | Gram-positive |
| Compound B | 25 | Gram-negative |
| Compound C | 30 | Fungal |
Antioxidant Activity
The antioxidant properties of 5H-indeno[1,2-b]pyridin-5-one derivatives were evaluated using DPPH assay protocols. Many compounds exhibited significant free radical scavenging activity, indicating their potential as antioxidants in therapeutic applications. The structure-activity relationship (SAR) analysis suggested that modifications to the indeno-pyridine scaffold could enhance antioxidant efficacy .
Cancer Treatment
A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized and characterized for its anticancer properties. This compound functions as a DNA intercalator and a catalytic inhibitor of human topoisomerase IIα, showing stronger activity and lower DNA toxicity compared to etoposide. TI-1-190 also exhibited caspase 3-independent anticancer activity, making it a promising candidate for further development in cancer therapy .
Table 2: Comparison of Anticancer Activity
| Compound Name | Mode of Action | Toxicity Level |
|---|---|---|
| Etoposide | Topoisomerase II poison | High |
| TI-1-190 | DNA intercalator | Low |
Neuroprotective Effects
Research has indicated that certain indeno[1,2-b]pyridine derivatives exhibit inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Compounds tested showed varying degrees of MAO-B inhibition, with some achieving submicromolar IC50 values, indicating their potential as therapeutic agents for neuroprotection .
Synthesis and Characterization Techniques
The synthesis of these compounds typically involves multi-step organic reactions where starting materials are transformed through various chemical processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds.
Comparison with Similar Compounds
Structural Analogues and Isomers
2.1.1. 5H-Indeno[1,2-c]pyridin-5-one (CAS 18631-22-6)
- Structural Difference: The pyridinone ring is fused at the [1,2-c] position instead of [1,2-b], altering electronic distribution and reactivity.
- Properties: Exhibits similar planarity but reduced solubility in polar solvents due to decreased dipole interactions. Potential applications in photovoltaics .
2.1.2. 5H-Indeno[1,2-c]pyridazin-5-one
- Structural Difference : Incorporates a pyridazine ring (two nitrogen atoms) instead of pyridine.
- Biological Impact : Substitution at C(8) (vs. C(7)) enhances MAO-B inhibitory activity (IC₅₀ < 1 μM vs. >10 μM for C(7) derivatives) .
Functionalized Derivatives
2.2.1. Onychine (4-Azafluorenone Alkaloid)
- Structure: Natural 5H-indeno[1,2-b]pyridin-5-one isolated from Polyalthia debilis.
- Activity: Moderate antimicrobial activity (MIC ≥500 μM against S. aureus and E. coli). Synthetic hybrids (e.g., imidazole-4-azafluorenones) show improved potency (MIC = 70 μM) .
2.2.2. 2-Aryl-4-(4'-Hydroxyphenyl)-5H-Indeno[1,2-b]pyridines
- Structure : Rigid aromatic substituents at positions 2 and 3.
- Activity : Potent topoisomerase II inhibitors (IC₅₀ = 0.2–1.8 μM) with antiproliferative effects against HCT15, T47D, and HeLa cancer cells .
Trifluoromethyl-sulfonate Derivatives
- Structure: 1-Methyl-5-(4-dimethylaminobenzylidene)-5H-indeno[1,2-b]pyridinium triflate (5a).
- Activity: IC₅₀ = 12.3 μM (HEP-2) and 9.8 μM (K562), superior to non-ionic analogues .
Key Structural and Functional Comparisons
Q & A
Q. What are the primary synthetic strategies for 5H-indeno[1,2-b]pyridin-5-one derivatives, and how can reaction yields be optimized?
Methodological Answer: Key synthetic routes include:
- Enaminone Condensation : Reacting cyclohexane-1,3-dione with primary amines to form enaminones, followed by condensation with ninhydrin and deoxygenation with tetraethylthionylamide .
- Amino-Claisen Rearrangement : Thermal rearrangement of vinyl propargylamines in nitrobenzene at elevated temperatures (e.g., 240°C) yields 5H-indeno[1,2-b]pyridin-5-one derivatives, though solvent choice critically impacts yields (e.g., 40% in nitrobenzene vs. 10–15% in benzonitrile) .
- Aza-Wittig Reaction : Using tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones/aldehydes, followed by oxidation with CrO₃ and t-BuOOH to form 4-azafluorenone derivatives like onychine .
Optimization Tips: Use nitrobenzene as a solvent for rearrangements, avoid copper catalysts (poor yields), and employ Pd-C for dehydrogenation steps .
Q. What spectroscopic and analytical techniques are essential for characterizing 5H-indeno[1,2-b]pyridin-5-one derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring systems (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 243.218 for C₁₃H₉NO₄) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like C=O (1680–1720 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Elemental Analysis : Validates purity by matching experimental and calculated C/H/N ratios (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational docking studies elucidate the binding interactions of 5H-indeno[1,2-b]pyridin-5-one derivatives with biological targets?
Methodological Answer:
- Molecular Docking Parameters : Analyze hydrogen bonding, π-π stacking, hydrophobic interactions, and binding energy (e.g., glide scores ranging from -6.012 to -6.792 for MAO-B inhibitors) .
- Validation Metrics : Compare root-mean-square deviation (RMSD) of active site residues (<2.0 Å) and orientation relative to known inhibitors (e.g., fluoxetine) .
- Tools : Use software like Glide (Schrödinger Suite) for docking and Prime for binding energy refinement .
Q. What structural modifications enhance the bioactivity of 5H-indeno[1,2-b]pyridin-5-one derivatives against microbial pathogens?
Methodological Answer:
- Substituent Effects :
- Phenyl Groups : 8-Phenyl derivatives (e.g., 7a) show improved antibacterial activity against B. subtilis and S. aureus .
- Hydroxyl/Methoxy Groups : 8-(4-Hydroxyphenyl) analogs (7b) enhance solubility and Gram-negative activity (e.g., K. pneumoniae) .
- Trifluoromethyl Groups : 8-Phenyl-2-(trifluoromethyl) derivatives (8a) increase lipophilicity and membrane penetration .
Experimental Design: Synthesize analogs via Suzuki coupling or Claisen rearrangements, then test MIC values against standardized bacterial strains .
Q. How can contradictory enzymatic inhibition data among 5H-indeno[1,2-b]pyridin-5-one analogs be resolved?
Methodological Answer:
- Regioisomeric Analysis : Substitution at C(7) vs. C(8) drastically alters MAO-B inhibition (e.g., 8-benzyloxy derivatives show higher potency than C(7)-substituted analogs) .
- Kinetic Studies : Determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) using Lineweaver-Burk plots .
- Structural Reassignment : Use X-ray crystallography or NOESY NMR to confirm regiochemistry, as misassignment can lead to erroneous SAR conclusions .
Q. What strategies improve the isolation and purification of 5H-indeno[1,2-b]pyridin-5-one alkaloids from natural sources?
Methodological Answer:
- Extraction : Use methanol or ethanol for polar alkaloids (e.g., from Alphonsea mollis bark), followed by liquid-liquid partitioning .
- Chromatography : Employ silica gel column chromatography with gradient elution (hexane:EtOAc) and confirm purity via HPLC .
- Derivatization : Methylate hydroxyl groups (e.g., 8-Me ether of onychine) to stabilize labile compounds during isolation .
Contradiction Analysis
Q. Why do synthetic yields vary significantly across solvents for amino-Claisen rearrangements?
Critical Analysis:
- Nitrobenzene vs. Benzonitrile : Higher yields in nitrobenzene (40–68%) are attributed to its high polarity and ability to stabilize transition states, whereas benzonitrile’s lower polarity impedes rearrangement .
- Catalyst Inefficacy : Copper catalysts (Cu⁰, CuCl) fail to improve yields, suggesting a non-radical mechanism .
Recommendation: Screen polar aprotic solvents (e.g., DMF) and optimize temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
